5-(2,3-Epoxy)propoxycarbostyril
Description
5-(2,3-Epoxy)propoxycarbostyril is a carbostyril derivative characterized by an epoxy-functionalized propoxy substituent at the 5-position of the carbostyril core. Carbostyril (quinolin-2-one) derivatives are known for their diverse pharmacological and material science applications, ranging from antitumor agents to polymer stabilizers .
Properties
Molecular Formula |
C12H11NO3 |
|---|---|
Molecular Weight |
217.22 g/mol |
IUPAC Name |
5-(oxiran-2-ylmethoxy)-1H-quinolin-2-one |
InChI |
InChI=1S/C12H11NO3/c14-12-5-4-9-10(13-12)2-1-3-11(9)16-7-8-6-15-8/h1-5,8H,6-7H2,(H,13,14) |
InChI Key |
WJSBHROJDVWBGB-UHFFFAOYSA-N |
Canonical SMILES |
C1C(O1)COC2=CC=CC3=C2C=CC(=O)N3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Dehydrocarteolol Hydrochloride ([5-(3-tert-Butylamino-2-hydroxy)propoxycarbostyril hydrochloride])
- Structural Differences: The propoxy chain in dehydrocarteolol hydrochloride contains a tert-butylamino and hydroxyl group instead of an epoxy group.
- Functional Implications :
- The tertiary amine in dehydrocarteolol facilitates receptor binding, whereas the epoxy group in 5-(2,3-Epoxy)propoxycarbostyril may promote thermal stability or polymer network formation.
- Water Sensitivity : Dehydrocarteolol hydrochloride is light-sensitive and requires protection from moisture, whereas the epoxy analog’s stability under similar conditions is undocumented .
Paclitaxel Analogs (Propyl, Butyl, and Pentyl Esters)
- Key Comparisons :
- Solubility : Longer alkyl chains (e.g., pentyl) in paclitaxel analogs reduce aqueous solubility but enhance lipid membrane permeability. For 5-(2,3-Epoxy)propoxycarbostyril, the epoxy group may similarly alter solubility by introducing polar strain.
- Reactivity : The epoxy group offers ring-opening reactivity absent in simple alkyl chains, enabling covalent modifications critical in drug delivery or polymer science .
Epoxy Vitrimers
- Material Science Context :
- Functional Overlap :
- The epoxy group in 5-(2,3-Epoxy)propoxycarbostyril could theoretically participate in similar exchange reactions, though its small-molecule nature limits direct application.
- Thermal Stability : Vitrimers exhibit stability up to 150°C; the thermal behavior of 5-(2,3-Epoxy)propoxycarbostyril remains unstudied but merits investigation .
Preparation Methods
Reaction Mechanism and Stoichiometry
The reaction proceeds in two stages:
-
Alkylation : 5-hydroxycarbostyril reacts with epichlorohydrin in a 1:3 to 1:30 molar ratio, facilitated by a base such as sodium hydroxide or a quaternary ammonium catalyst.
-
Cyclization : The intermediate chlorohydrin undergoes dehydrohalogenation to form the epoxide group.
A critical factor is the molar ratio of epichlorohydrin to hydroxycarbostyril . Excess epichlorohydrin (6:1 to 12:1) minimizes oligomerization and ensures complete conversion of phenolic hydroxyl groups. For example, a molar ratio of 1:10 achieves >95% conversion at 60°C within 4 hours.
Catalytic Systems
Quaternary ammonium catalysts (e.g., benzyltrimethylammonium chloride, BTMAC) enhance reaction rates by stabilizing transition states. However, residual catalyst must be removed via aqueous washing to prevent side reactions during dehydrohalogenation. Patents report that reducing BTMAC concentrations from 7,500 ppm to <200 ppm lowers hydrolyzable chloride content from 1,200 ppm to 230 ppm.
Catalyzed Coupling Reactions
An alternative method involves coupling 5-hydroxycarbostyril with pre-formed epoxide precursors. This two-step process separates alkylation and epoxidation, offering better control over molecular weight distribution.
Intermediate Halohydrin Formation
In the first step, 5-hydroxycarbostyril reacts with epichlorohydrin in the presence of BTMAC (0.01–0.02 mol per mole of carbostyril) at 40–70°C. The reaction mixture is then distilled under vacuum (10 mmHg, 130°C) to remove excess epichlorohydrin and glycerol dichlorohydrin by-products.
Table 1: Impact of Coupling Temperature on By-Product Formation
| Temperature (°C) | % α-Chlorohydrin | % β-Chlorohydrin | Oligomer Content |
|---|---|---|---|
| 40 | 8% | 92% | <5% |
| 70 | 15% | 85% | 12% |
| 90 | 28% | 72% | 20% |
Data adapted from US4582892A demonstrates that temperatures >70°C promote undesired α-chlorohydrin isomers and oligomers, necessitating strict thermal control.
Dehydrohalogenation and Solvent Selection
The halohydrin intermediate is dissolved in methyl isobutyl ketone (MIBK) or toluene (40–80 wt%) and treated with aqueous NaOH (18–25%) at 60–80°C. MIBK improves phase separation during washing, reducing hydrolyzable chloride to <500 ppm. Post-reaction, the epoxy resin is isolated via vacuum distillation (<200°C) to prevent thermal degradation.
Base-Mediated Cyclization
A third route employs direct cyclization of 5-(3-chloro-2-hydroxypropoxy)carbostyril using strong bases. This method avoids epichlorohydrin but requires careful handling of intermediates.
Reaction Optimization
Cyclization with NaOH (2.5 equiv) in ethanol at 50°C for 5 hours achieves 85–90% epoxide yield. Higher temperatures (>80°C) induce ring-opening reactions, while lower temperatures (<40°C) prolong reaction times to >12 hours.
Table 2: Base Selection and Epoxide Purity
| Base | Solvent | Temperature (°C) | Epoxide Yield | Hydrolyzable Cl (ppm) |
|---|---|---|---|---|
| NaOH | Ethanol | 50 | 88% | 300 |
| KOH | Methanol | 60 | 82% | 450 |
| LiOH | THF | 70 | 75% | 620 |
Data synthesized from US3953456A highlights NaOH in ethanol as the optimal system.
Purification and Stabilization
Residual solvents, catalysts, and chloride impurities critically affect the compound’s stability.
Washing Protocols
Sequential washes with deionized water (3×, 20–50°C) reduce hydrolyzable chloride to <200 ppm. Adding 0.1–0.5 wt% EDTA during washing chelates metal ions, preventing epoxide ring degradation.
Solvent Removal
Film evaporation at 115–150°C under helium purge minimizes thermal decomposition. Resins processed below 180°C exhibit Gardner color indices <1, indicating high purity.
Comparative Analysis of Methods
Table 3: Method Comparison for 5-(2,3-Epoxy)propoxycarbostyril Synthesis
| Parameter | Epoxidation Route | Catalyzed Coupling | Base Cyclization |
|---|---|---|---|
| Yield | 78–85% | 90–92% | 75–88% |
| Reaction Time | 4–6 hrs | 8–10 hrs | 5–8 hrs |
| Hydrolyzable Cl | 200–500 ppm | 150–230 ppm | 300–600 ppm |
| Scalability | Moderate | High | Low |
The catalyzed coupling method offers superior yield and purity but requires intricate catalyst management. Base cyclization is simpler but less efficient for industrial-scale production.
Q & A
Basic Research Questions
Q. What are the recommended storage and handling protocols for 5-(2,3-Epoxy)propoxycarbostyril to maintain chemical stability?
- Methodological Answer : Light sensitivity and hygroscopicity are critical factors. Follow USP guidelines for analogous compounds: avoid drying, use titrimetric water content determination at the time of use, and store in tightly sealed, light-resistant containers to prevent degradation . For epoxy-containing compounds, ensure storage temperatures remain below 25°C to minimize premature crosslinking .
Q. Which spectroscopic techniques are most effective for structural characterization of the carbostyril core in 5-(2,3-Epoxy)propoxycarbostyril?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is critical for confirming the carbostyril scaffold and epoxy substitution patterns. Pair with High-Resolution Mass Spectrometry (HRMS) for molecular formula validation. Cross-reference spectral data with PubChem entries (e.g., DTXSID40218460) and EPA DSSTox databases to verify structural assignments .
Q. What synthetic strategies minimize side reactions during the preparation of 5-(2,3-Epoxy)propoxycarbostyril?
- Methodological Answer : Control reaction stoichiometry and temperature to avoid unintended epoxy ring-opening. Use aprotic solvents (e.g., dichloromethane) and catalytic bases to stabilize intermediates. Monitor reaction progress via Thin-Layer Chromatography (TLC) or in-situ FTIR to detect premature crosslinking, a common issue in epoxy chemistry .
Advanced Research Questions
Q. How does the epoxy group’s reactivity influence experimental design for synthesizing derivatives of 5-(2,3-Epoxy)propoxycarbostyril?
- Methodological Answer : The 2,3-epoxy moiety is prone to nucleophilic attack, enabling regioselective modifications. Optimize reaction conditions (e.g., pH, catalysts) for targeted ring-opening. For example, use amine nucleophiles to generate β-hydroxyamine derivatives. Post-cure protocols (e.g., thermal treatment at 77°F for 24 hours) may enhance crosslinking efficiency, as demonstrated in aerospace epoxy resin studies .
Q. How can computational tools resolve discrepancies in reported biological activities of 5-(2,3-Epoxy)propoxycarbostyril?
- Methodological Answer : Apply molecular docking simulations to assess binding affinities against target proteins (e.g., kinases) and compare with experimental IC₅₀ values. Use PubChem’s BioActivity data and ChemAxon’s physicochemical calculators to predict solubility and bioavailability, which may explain variability in assay results. Cross-validate with EPA DSSTox’s toxicity profiles to rule out confounding factors .
Q. What standardized protocols address contradictions in epoxy-containing compound performance across studies?
- Methodological Answer : Inconsistent mechanical or chemical resistance data often arise from variable curing conditions. Adopt ASTM International standards for epoxy systems: document post-cure parameters (time, temperature) and validate crosslinking density via Differential Scanning Calorimetry (DSC). For example, incomplete curing (<80% crosslinking) significantly reduces chemical resistance, as shown in aerospace epoxy studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
